molecular formula C24H22N4O4S B6572221 ethyl 4-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate CAS No. 1021255-34-4

ethyl 4-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6572221
CAS No.: 1021255-34-4
M. Wt: 462.5 g/mol
InChI Key: FPPBLORJDKEZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2 and a sulfanylacetamido-benzoate moiety at position 2.

Properties

IUPAC Name

ethyl 4-[[2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-3-32-24(30)17-4-8-18(9-5-17)26-22(29)15-33-23-21-14-20(27-28(21)13-12-25-23)16-6-10-19(31-2)11-7-16/h4-14H,3,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPBLORJDKEZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an in-depth examination of its biological activity, synthesis, and potential implications in drug development.

Structural Characteristics

The compound features a tricyclic structure with multiple nitrogen atoms and a sulfanyl group, which contributes to its biological activity. The presence of the methoxyphenyl moiety enhances its interaction with biological targets, making it a subject of interest for various pharmacological studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Tricyclic Core : Achieved through cyclization reactions involving pyrazole derivatives.
  • Functional Group Modifications : Introduction of the acetamido and benzoate groups is performed through acylation reactions.
  • Purification : Advanced purification techniques such as chromatography are employed to obtain the final product with high purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The tricyclic structure facilitates binding to these targets, potentially leading to:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression or inflammatory responses.
  • Modulation of Signaling Pathways : It can activate or inhibit signaling pathways that are crucial for cell survival and proliferation.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific kinases involved in cell cycle regulation.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro.
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, indicating potential for further exploration.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

  • Inhibition Studies : A study highlighted the ability of pyrazole derivatives to inhibit BRAF(V600E) and EGFR kinases, suggesting a mechanism that could be applicable to this compound as well .
  • Antitumor Activity : Research on related compounds demonstrated significant antitumor effects in various cancer cell lines, supporting the hypothesis that this compound may also possess similar properties .
  • Inflammation Models : In vivo models showed that pyrazole derivatives could effectively reduce inflammation in animal models, indicating potential therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth
Anti-inflammatoryReduction of inflammation markers
AntimicrobialEfficacy against bacterial strains

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Pyrazolo compounds have been studied for their anticancer properties. Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit cytotoxic effects against various cancer cell lines. Ethyl 4-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate may enhance these effects due to the presence of the methoxyphenyl group, which can influence the compound's interaction with cellular targets.
  • Anti-inflammatory Effects
    • The compound's structural characteristics suggest potential anti-inflammatory properties. Compounds containing pyrazole rings have been documented to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Neuroprotective Properties
    • There is emerging evidence that pyrazole derivatives can offer neuroprotective effects. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a significant role in pathogenesis.

Case Studies and Research Findings

  • Cytotoxicity Studies
    • In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involves apoptosis induction and cell cycle arrest at specific phases.
  • Anti-inflammatory Mechanism Investigation
    • Recent studies have shown that pyrazolo derivatives can inhibit pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in animal models of inflammation, suggesting a pathway for therapeutic application in chronic inflammatory diseases.
  • Neuroprotection in Animal Models
    • Animal studies utilizing similar pyrazole compounds have indicated improvements in cognitive function following oxidative stress-induced damage, highlighting their potential for neuroprotective therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring at the pyrazolo[1,5-a]pyrazine core significantly impacts molecular properties. Key analogs include:

Compound ID Substituent Molecular Formula Molecular Weight logP Polar Surface Area (Ų)
G420-0117 (Ev4) 4-methyl C₂₄H₂₂N₄O₃S 446.53 4.87 63.65
G420-0609 (Ev10) 4-ethyl C₂₅H₂₄N₄O₃S 460.55 ~5.1* Not reported
Target Compound 4-methoxy C₂₄H₂₂N₄O₄S 462.52† ~4.5‡ ~70.0‡

Notes:

  • logP : The methoxy group reduces lipophilicity compared to methyl or ethyl due to its polarity. For example, G420-0117 (4-methyl) has logP = 4.87, while the methoxy analog is estimated to be lower (~4.5) .
  • Molecular Weight : The methoxy substituent increases oxygen content but marginally affects molecular weight compared to ethyl derivatives.
  • G420-0117 has PSA = 63.65 Ų, whereas the methoxy analog may approach 70 Ų .

Structural and Crystallographic Comparisons

highlights the role of substituents in molecular packing. For cyclopenta[g]pyrazolo[1,5-a]pyrimidines, the 4-methoxyphenyl derivative (Compound IV) forms C–H⋯N hydrogen bonds and π-stacking interactions, unlike methyl or halogen-substituted analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.